molecular formula C6H5ClN2O2 B1210972 2-Chloro-4-methyl-5-nitropyridine CAS No. 23056-33-9

2-Chloro-4-methyl-5-nitropyridine

Cat. No. B1210972
CAS RN: 23056-33-9
M. Wt: 172.57 g/mol
InChI Key: HWZUMEVIIGNXGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CMNP involves multiple steps, starting from specific pyridine derivatives. The process is characterized by its efficiency in producing CMNP in high yield under controlled conditions. Although the exact synthesis steps are not detailed in the research found, it's implied that the synthesis involves nitration and chlorination steps specific to the pyridine ring to introduce the nitro and chloro groups at the respective positions.

Molecular Structure Analysis

The molecular structure of CMNP has been extensively studied using experimental and theoretical approaches, including density functional theory (DFT)/B3LYP methods with 6-311++G(d,p) basis set. The optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials have been investigated. Molecular electrostatic potential maps (MEP) calculated to predict the reactive sites indicate a highly reactive molecule with significant electronic properties (Velraj, Soundharam, & Sridevi, 2015).

Scientific Research Applications

Molecular Structure and Properties

  • Vibrational and Electronic Analysis: A comprehensive study on 2-Chloro-4-methyl-5-nitropyridine (CMNP) examined its molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts. The stability and charge delocalization were analyzed using natural bond orbital (NBO) analysis, and molecular electrostatic potential maps (MEP) were used to predict reactive sites. The study found high hyperpolarizability values for CMNP, indicating significant non-linear optical properties (Velraj, Soundharam, & Sridevi, 2015).

Chemical Synthesis and Applications

  • Synthesis of Novel Compounds: The synthesis of novel pyridine derivatives such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been achieved, contributing to the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Jukić, Cetina, Halambek, & Ugarković, 2010).

Spectroscopic and Structural Analysis

  • Vibrational Spectroscopic Analysis: In another study, vibrational spectroscopic analysis of CMNP was conducted, providing insights into the molecular structure and stability. This type of research is essential for understanding the chemical behavior and potential applications of the compound (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Reactions and Mechanisms

  • Vicarious Nucleophilic Substitution: Research on 3-nitropyridines, including derivatives of 2-chloro-4-methyl-5-nitropyridine, has shown that they undergo vicarious nucleophilic substitution. This finding is significant in organic synthesis, offering new pathways for creating diverse pyridine-based compounds (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety And Hazards

2-Chloro-4-methyl-5-nitropyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUMEVIIGNXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323073
Record name 2-Chloro-4-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-5-nitropyridine

CAS RN

23056-33-9
Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Synthesis routes and methods I

Procedure details

22.3 g of 2-hydroxy-4-methyl-5-nitropyridine and 170 ml of POCl3 are mixed together and heated at 100° C. for 3 hours. The cooled reaction medium is poured onto ice to yield a beige precipitate of 2-chloro-4-methyl-5-nitropyridine.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 4-methyl-5-nitro-pyridin-2-ol (5.0 g), and 1,2-dichloroethane (30 ml). Phosphorous oxide chloride (3.6 ml) is added dropwise. Into this mixture DMF (2.5 ml) is added dropwise at ambient temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hours. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 4.91 g of the compound as a light yellow solid (MP: 35-38° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-methyl-5-nitro-1H-pyridine-2-one (5.00 g, 32.44 mmol), thionyl chloride (20 ml), and two drops of dimethylformamide was heated atreflux under nitrogen for 52 hours. The resultant orange colored solution was evaporated under reduced pressure, and a small amount of anhydrous toluene was added and then removed via evaporation under reduced pressure to remove traces of thionyl chloride. The residual oil then passed througha silica gel filter (dried at 150° C. under vacuum overnight, approximately 100 g) followed by methylene chloride (1 1). This filtrate was evaporated under reduced pressure to afford 2-chloro-4-methyl-5-nitropyridine (5.30 g, 30.71 mmol, 95%) as an orange oil, which crystallized below 0° C.; IR (CHCl3) 1605, 1550, 1520, 1450, 1360, 1345 cm-1 ; 1H NMR (CDCl3) δ 9.03 (s, 1H), 7.83 (s, 1H), 2.60 (s, 3H); LRMS (m/z, relative intensity) 174 (25), 173 (19), 172 (M+, 68), 157 (74), 155 (100), 128 (27), 101 (47), 100(55], 99 (74), 90 (43), 75 (36).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Copper(II)chloride (10.01 g, 74.5 mmol) was dissolved in N,N-dimethylformamide (75 mL) and the solution was warmed to 60° C. A solution of 2-amino-4-methyl-5-nitropyridine (9.50 g, 62.0 mmol) in N,N-dimethylformamide (145 mL) was added with addition funnel over 0.5 h. The reaction mixture was heated at 110° C. for 16 h. The reaction mixture was cooled to room temperature and poured into 3 N aqueous hydrochloric acid (300 mL), followed by extraction with diethyl ether. The organic extract was dried over sodium sulfate and adsorbed onto silica gel for purification by column chromatography (SiO2, 20:3 hexanes/ethyl acetate). 2-Chloro-4-methyl-5-nitropyridine was obtained as a yellow solid (2.10 g, 20%): 1H NMR (300 MHz, CD3OD) δ2.63 (3H, s), 7.60 (1H, s), 8.96 (1H, s); ESI MS m/z 173 [C6H5ClN2O2+H]+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10.01 g
Type
catalyst
Reaction Step Three
Name
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
26
Citations
G Velraj, S Soundharam, C Sridevi - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
This study reports about the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, 1 H NMR and 13 C …
Number of citations: 9 www.sciencedirect.com
NB Chapman, CW Rees - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
Arrhenius parameters for the reactions in ethanol of piperidine and of morpholine with 2-chloro-, 2-chloro-4-methyl-, 2-chloro-4: 6-dimethyl-, 4-chloro-6-methyl-, and 4-chloro-2-methyl-…
Number of citations: 39 pubs.rsc.org
MC Fitzgerald, GR Parr, LM Smith - Analytical chemistry, 1993 - ACS Publications
… )amino]-4-methyl-5nitropyridine, which were synthesized from the starting materials (purchased from Aldrich) 2-chloro-4-methyl-3-nitropyridine and 2-chloro-4-methyl-5-nitropyridine, …
Number of citations: 276 pubs.acs.org
B Frydman, SJ Reil, ME Despuy… - Journal of the American …, 1969 - ACS Publications
… prepared from 2-chloro-4-methyl-5nitropyridine (I), itself prepared by an improvement of … 2-Chloro-4-methyl-5-nitropyridine (I). Fifty grams of 2-hydroxy4-methyl-5-nitropyridine16 was …
Number of citations: 66 pubs.acs.org
PJ Langley, RT Bailey, FR Cruickshank… - Journal of Materials …, 2001 - pubs.rsc.org
The effects of a series of small structural changes to (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine on its solid state non-linear optical properties, including the phenomenon of rotating …
Number of citations: 11 pubs.rsc.org
A Costescu, MV Diudea - Internet Electron. J. Mol. Des, 2006 - biochempress.com
Motivation. Considering the importance of quantitative structure–toxicity relationship (QSTR) studies in the field of aquatic toxicology from the viewpoint of ecological safety assessment, …
Number of citations: 12 biochempress.com
CJ Hou, WL Guo, XN Liu, DW Yang - 2011 - degruyter.com
… To a stirred solution of 2-chloro-4-methyl-5-nitropyridine ( 6, 8.6 g, 0.05 mol) in excess DMF (12.9 ml) was added N,Ndimethylformamide dimethylacetal ( 7, 16.6 ml, 0.125 mol). The …
Number of citations: 1 www.degruyter.com
MP González, HG Dı́az, MA Cabrera… - Bioorganic & medicinal …, 2004 - Elsevier
The TOPological Substructural MOlecular DEsign (TOPS-MODE) has been successfully used in order to explain the toxicity in the Tetrahymena pyriformis on a large data set. The …
Number of citations: 58 www.sciencedirect.com
Y Guan, C Wang, D Wang, G Dang, C Chen, H Zhou… - Polymer, 2015 - Elsevier
… 4,4′-Dihydroxybiphenyl, 2,2′-dihydroxybiphenyl, 2-chloro-5-nitropyridine, 2-chloro-3-methyl-5-nitropyridine, 2-chloro-4-methyl-5-nitropyridine and 6-chloro-2-methyl-3-nitropyridine …
Number of citations: 63 www.sciencedirect.com
MTD Cronin, N Manga, JR Seward… - Chemical research in …, 2001 - ACS Publications
The aim of this study was to determine which descriptor best parametrized the electrophilicity of aromatic compounds with regard to their acute toxicity. To achieve this, toxicity data for …
Number of citations: 92 pubs.acs.org

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